Benzamide, N-(3-nitrophenyl)-4-butyl-
Description
Benzamide, N-(3-nitrophenyl)-4-butyl- is a synthetic organic compound characterized by a benzamide core structure with two key substituents:
- A butyl chain (-C₄H₉) at the para position of the benzene ring.
- A 3-nitrophenyl group attached to the amide nitrogen, introducing a nitro (-NO₂) substituent at the meta position of the phenyl ring.
Molecular Formula: C₁₇H₁₈N₂O₃
Molecular Weight: ~298.3 g/mol
Key Functional Groups: Amide, nitro, and alkyl chains.
The nitro group confers strong electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the butyl chain enhances lipophilicity, impacting solubility and bioavailability.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
4-butyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-2-3-5-13-8-10-14(11-9-13)17(20)18-15-6-4-7-16(12-15)19(21)22/h4,6-12H,2-3,5H2,1H3,(H,18,20) |
InChI Key |
VGSKIXNORZMDNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(3-nitrophenyl)benzamide typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroaniline.
Acylation: The 3-nitroaniline is then acylated with butyryl chloride in the presence of a base such as pyridine to form 4-butyl-N-(3-nitrophenyl)benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(3-nitrophenyl)benzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Oxidation: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Reduction: 4-butyl-N-(3-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-carboxy-N-(3-nitrophenyl)benzamide.
Scientific Research Applications
4-butyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-butyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes critical differences between the target compound and structurally related benzamide derivatives:
Key Comparative Analyses
Electronic Effects
- Nitro vs.
- Trifluoromethyl (CF₃) : In , the CF₃ group enhances electron withdrawal and metabolic stability compared to alkyl chains .
Lipophilicity and Solubility
- The butyl chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to ethyl (logP ~2.8 in ), improving membrane permeability but reducing aqueous solubility .
- Branched Alkyl Chains : Compounds like 4-butyl-N-(3,3-dimethylbutyl)benzamide () exhibit even higher hydrophobicity due to bulky substituents .
Spectroscopic and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
